molecular formula C18H13N3O4 B2646146 5-(furan-2-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide CAS No. 1251679-75-0

5-(furan-2-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide

Cat. No. B2646146
CAS RN: 1251679-75-0
M. Wt: 335.319
InChI Key: YGLOLEMPHBWQPW-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H13N3O4 and its molecular weight is 335.319. The purity is usually 95%.
BenchChem offers high-quality 5-(furan-2-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(furan-2-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

The research on derivatives related to 5-(furan-2-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide, such as azole derivatives including 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole compounds, has shown promising antimicrobial activities. A notable study synthesized these derivatives starting from furan-2-carbohydrazide, exploring their structure through various spectral studies and evaluating their antimicrobial effectiveness against tested microorganisms, with some compounds displaying significant activity (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Anti-inflammatory and Antibacterial Properties

Another study focused on synthesizing quinoline-attached furan-2(3H)-ones, showcasing anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation. The synthesized compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating their therapeutic potential with minimized side effects (Alam, Sarkar, Husain, Marella, Zaman, Akhter, Shaharyar, Alam, & Azam, 2011).

Tyrosinase Inhibition and Antioxidant Activity

The synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives via an ultrasound-mediated process highlighted their potent inhibition against tyrosinase enzyme, outperforming the standard kojic acid. This study not only underscored the compounds' potential as tyrosinase inhibitors but also their antioxidant capabilities, offering a dual application in therapeutic and cosmetic industries (Dige, Mahajan, Raza, Hassan, Vanjare, Hong, Lee, Latip, & Seo, 2019).

Synthesis Techniques and Pharmacological Interest

Research into synthesizing new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones explored reaction conditions and pharmacophoric substituents, contributing to the field of medicinal chemistry with compounds of pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006).

properties

IUPAC Name

5-(furan-2-yl)-N-(4-methyl-2-oxo-1H-quinolin-7-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-10-7-17(22)20-13-8-11(4-5-12(10)13)19-18(23)14-9-16(25-21-14)15-3-2-6-24-15/h2-9H,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLOLEMPHBWQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)isoxazole-3-carboxamide

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